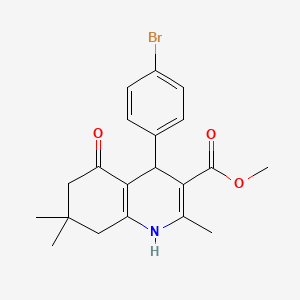

Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bicyclic core structure with a 4-bromophenyl substituent at the C4 position and a methyl ester group at C2. Its crystal structure (space group $ P\overline{1} $) reveals a planar quinoline ring system, with the bromophenyl group oriented perpendicular to the bicyclic core, minimizing steric hindrance . The compound exhibits a melting point of 178–180°C and distinct NMR signals (e.g., δ 1.07 ppm for the methyl groups at C7 and δ 4.20 ppm for the methoxy group) . Its synthesis typically employs multicomponent Hantzsch reactions under mild catalytic conditions, achieving yields >85% when using recyclable nanocatalysts like GO@Fe$3$O$4$@Cur–Cu .

Properties

CAS No. |

292853-20-4 |

|---|---|

Molecular Formula |

C20H22BrNO3 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H22BrNO3/c1-11-16(19(24)25-4)17(12-5-7-13(21)8-6-12)18-14(22-11)9-20(2,3)10-15(18)23/h5-8,17,22H,9-10H2,1-4H3 |

InChI Key |

ZHIJKDDTEPLFKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a brominated aromatic compound. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the bromophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in several therapeutic areas:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell walls or inhibiting critical enzymes necessary for bacterial survival .

- Anticancer Properties : Research has demonstrated that this compound possesses anticancer activity by inducing apoptosis in cancer cells through modulation of specific signaling pathways .

Biological Studies

The compound is utilized in biological research to explore its interactions with specific molecular targets:

- Enzyme Inhibition : Interaction studies reveal that it can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and metabolic disorders.

Industrial Applications

In addition to its medicinal applications, this compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is used as an intermediate for synthesizing more complex organic molecules and heterocyclic compounds. The compound's unique structure allows for the development of novel materials and catalysts .

Table 2: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent |

| Biological Research | Enzyme inhibition studies |

| Industrial Synthesis | Building block for complex organic molecules |

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on its anticancer properties, researchers found that the compound induced apoptosis in breast cancer cell lines by activating caspase pathways. This study highlighted its potential role as a therapeutic agent in cancer treatment strategies .

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and quinoline core play a crucial role in its biological activity. The compound can bind to enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

| Compound | Substituent at C4 | Ester Group | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|---|

| Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Target) | 4-Bromophenyl | Methyl | Melting point: 178–180°C; High crystallinity; Synthesized via GO@Fe$3$O$4$@Cur–Cu nanocatalyst (yield: 88%) | Not explicitly reported; structural analogs show anti-inflammatory and antimicrobial | |

| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 2-Chlorophenyl | Ethyl | Lower melting point (165–167°C); Higher lipophilicity (logP: 3.8 vs. 3.2 for methyl ester) | Potent anti-inflammatory (IC$_{50}$: 12 µM); Antimicrobial against P. aeruginosa | |

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4-Chlorophenyl | Ethyl | Synthesized using DABCO$2$CuCl$4$ (yield: 92%); Shorter reaction time (2.5 h vs. 4 h for bromophenyl analog) | Calcium-channel blocking (IC$_{50}$: 8 µM) | |

| Benzyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 3-Hydroxyphenyl | Benzyl | High melting point (212–214°C); Enhanced hydrogen-bonding capacity due to phenolic –OH | Antioxidant activity (EC$_{50}$: 45 µM) | |

| Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4-Ethoxyphenyl | Methyl | Increased solubility in polar solvents (logP: 2.9); Ethoxy group introduces metabolic lability | Not reported; structural similarity suggests potential vasodilatory effects | |

| Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4-Dimethylaminophenyl | Ethyl | Electron-rich aryl group enhances π-π stacking; Distinct $^{13}\text{C}$ NMR shift at δ 152 ppm for C5 | Anticancer activity (IC$_{50}$: 18 µM against MCF-7 cells) | |

| Cyclohexyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4-Bromophenyl | Cyclohexyl | Higher molecular weight (472.42 g/mol vs. 416.30 g/mol for methyl ester); Reduced aqueous solubility | Screening for kinase inhibition (under investigation) |

Key Findings:

Ester Group Variation: Methyl esters generally exhibit faster hydrolysis rates than ethyl or benzyl esters, affecting bioavailability. For instance, the ethyl ester in showed prolonged half-life in vitro .

Synthetic Efficiency: The target compound’s synthesis using GO@Fe$3$O$4$@Cur–Cu nanocatalysts achieves comparable yields (88%) to chlorophenyl analogs but requires longer reaction times (4 h vs. 2.5 h for DABCO$2$CuCl$4$) .

Biological Performance: Chlorophenyl derivatives (e.g., ) demonstrate superior antimicrobial activity, likely due to the chlorine atom’s electronegativity enhancing membrane penetration . Hydroxyphenyl variants () show antioxidant properties, attributed to radical scavenging by phenolic –OH groups .

Biological Activity

Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (C20H22BrNO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor effects, antimicrobial properties, and potential applications in neuro-oncology.

Chemical Structure and Properties

The compound is characterized by a complex hexahydroquinoline structure with a bromophenyl substituent. Its molecular formula is C20H22BrNO3, and it has a molecular weight of approximately 404.3 g/mol. The crystal structure reveals a nearly planar six-membered ring containing nitrogen, with adjacent rings adopting a flattened chair conformation .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H22BrNO3 |

| Molecular Weight | 404.3 g/mol |

| Melting Point | 478–479 K |

| Crystal System | Monoclinic |

Antitumor Activity

Research indicates that derivatives of hexahydroquinoline exhibit promising antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines. Studies suggest that these compounds may act by inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been noted for its antimicrobial activity. Various studies have demonstrated its effectiveness against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance .

Neuro-Oncology Applications

Given the compound's structural characteristics and biological activity profile, it has been investigated for potential applications in neuro-oncology. Certain derivatives have shown activity against gliomas and other malignant brain tumors . The mechanism is believed to involve modulation of cellular pathways that are critical for tumor survival and proliferation.

Other Biological Activities

In addition to antitumor and antimicrobial properties, this compound has been associated with:

- Antihistaminic Activity : Inhibiting histamine release.

- Antidepressant Effects : Potential modulation of neurotransmitter systems.

- CNS Activity : Impacts on central nervous system functions .

Case Study 1: Antitumor Efficacy

A study on the efficacy of hexahydroquinoline derivatives demonstrated significant tumor reduction in xenograft models when treated with this compound. The treatment led to a marked decrease in tumor volume compared to control groups .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound inhibited growth at concentrations lower than those required for standard antibiotics .

Q & A

Advanced Question

- Catalyst screening : ZnCl or CeCl improves cyclocondensation efficiency (yield increases by 15–20%).

- Solvent effects : Acetic acid enhances protonation of intermediates, reducing side-product formation.

- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition. Microwave-assisted synthesis reduces time (30 min vs. 6 hrs) but requires precise power modulation .

What role does the cyclohexenone ring play in stabilizing the compound’s conformation?

Advanced Question

The cyclohexenone ring adopts an envelope conformation, with C5=O participating in intramolecular hydrogen bonds (e.g., N–H···O). This stabilizes the boat conformation of the dihydropyridine ring, reducing torsional strain. Substituents at C4 (bromophenyl) further rigidity the structure, as evidenced by lower B-factors in X-ray data .

How can crystallographic data resolve ambiguities in regioisomer identification?

Advanced Question

Single-crystal X-ray diffraction unambiguously assigns substituent positions. For example, methyl groups at C2 and C7 are distinguished via anisotropic displacement parameters and bond lengths (C2–C3 = 1.49 Å vs. C7–C8 = 1.53 Å). Patterson maps resolve bromine placement, avoiding misassignment common in NMR alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.